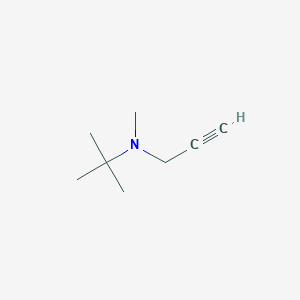

tert-Butyl(methyl)(prop-2-yn-1-yl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl(methyl)(prop-2-yn-1-yl)amine” is a chemical compound with the molecular formula C8H15N . It has a molecular weight of 125.21 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “tert-Butyl(methyl)(prop-2-yn-1-yl)amine” is available , but the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis

“tert-Butyl(methyl)(prop-2-yn-1-yl)amine” is a liquid . Additional physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

- The presence of the alkyne group in N-Boc-propargylamine makes it a potential candidate for applications in material science. The alkyne functionality can participate in various crosslinking reactions, leading to the formation of polymeric networks with desired properties .

- N-Boc-propargylamine is commonly used in click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows efficient bioconjugation, labeling, and modification of biomolecules, such as proteins, peptides, and nucleic acids .

Materials Science and Polymer Chemistry

Click Chemistry and Bioconjugation

Mécanisme D'action

Target of Action

Propargylamines, a class of compounds to which this compound belongs, have been known to exhibit pharmaceutical and biological properties . They are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Mode of Action

Propargylamines, including selegiline and rasagiline, are known to inhibit monoamine oxidase (mao), particularly mao-b . This inhibition can help in the management of neurodegenerative diseases .

Biochemical Pathways

Propargylamines are known to influence the monoamine oxidase pathway .

Result of Action

Propargylamines have been found to be effective in the treatment of neurodegenerative diseases .

Propriétés

IUPAC Name |

N,2-dimethyl-N-prop-2-ynylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-6-7-9(5)8(2,3)4/h1H,7H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFSEGMQLZJLHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2509886.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2509893.png)

![2-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methylpyrazine](/img/structure/B2509895.png)

![5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2509898.png)

![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2509901.png)

![5-Bromo-imidazo[1,5-a]pyridine-8-carboxylic acid methyl ester](/img/structure/B2509904.png)